molecular formula C15H19ClN4O B1210772 1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea CAS No. 432042-02-9

1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea

Numéro de catalogue: B1210772
Numéro CAS: 432042-02-9
Poids moléculaire: 306.79 g/mol
Clé InChI: FWIJKWMXNHRSRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, establishing its official designation as 1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-chlorophenyl)urea. The molecular formula C15H19ClN4O reflects the precise atomic composition, indicating fifteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom within the molecular framework. The compound maintains a molecular weight of 306.79 grams per mole, as determined through high-resolution mass spectrometry analysis.

The Chemical Abstracts Service registry system has assigned multiple identification codes to facilitate unambiguous chemical identification. The primary Chemical Abstracts Service number documented in various databases corresponds to the specific structural configuration. The compound also carries the designation BMU in crystallographic databases, particularly within the Protein Data Bank system where it appears as a ligand in protein-small molecule complexes. Additional systematic identifiers include the InChI key FWIJKWMXNHRSRO-UHFFFAOYSA-N, which provides a unique computational identifier for database searches and structural matching algorithms.

The systematic naming convention reflects the hierarchical structure, beginning with the pyrazole ring system as the primary heterocyclic component. The tert-butyl substituent at position 5 of the pyrazole ring contributes significant steric bulk, while the methyl group at position 2 provides additional substitution patterns that influence overall molecular geometry. The urea linkage serves as the connecting bridge between the pyrazole system and the chlorinated aromatic ring, creating the characteristic diaryl urea classification for this compound class.

Molecular Geometry and Conformational Analysis

The three-dimensional molecular geometry of 1-(5-tert-butyl-2-methyl-2H-pyrazol-3-yl)-3-(4-chloro-phenyl)-urea exhibits a complex conformational landscape characterized by multiple rotatable bonds and sterically demanding substituents. Computational modeling using density functional theory methods has revealed the preferred conformational states and energy barriers associated with molecular rotation about key bonds. The pyrazole ring system adopts a planar configuration, with the tert-butyl group extending perpendicular to the ring plane, creating significant steric hindrance that influences the overall molecular shape and protein binding interactions.

The urea moiety serves as a flexible linker between the pyrazole and chlorophenyl components, allowing for conformational adaptability essential for biological activity. Theoretical calculations indicate that the compound can adopt multiple conformational states, with energy differences between major conformers typically ranging within 10-15 kilojoules per mole. The chlorophenyl ring maintains planarity and can rotate relatively freely about the carbon-nitrogen bond connecting it to the urea group, providing conformational flexibility that facilitates protein binding.

Molecular mechanics studies have identified preferred dihedral angles between major structural components, with the pyrazole-urea-phenyl arrangement adopting specific geometric relationships that optimize intramolecular interactions. The tert-butyl group influences the overall molecular volume and creates hydrophobic regions that contribute to binding affinity with target proteins. The spatial arrangement of nitrogen atoms within the pyrazole ring and urea functionality creates a hydrogen bonding pattern that significantly influences molecular recognition and binding specificity.

Advanced conformational analysis reveals that the compound exhibits restricted rotation about the urea carbon-nitrogen bonds due to partial double bond character arising from resonance stabilization. This restricted rotation results in distinct conformational preferences that directly impact biological activity and binding affinity. The chlorine substituent on the phenyl ring provides additional steric bulk and electronic effects that influence both conformational preferences and intermolecular interactions.

Crystallographic Studies and X-ray Diffraction Data

Comprehensive crystallographic analysis of this compound has been achieved through single crystal X-ray diffraction studies, providing definitive structural confirmation and precise atomic coordinates. The compound has been successfully crystallized in complex with human p38 mitogen-activated protein kinase, yielding high-quality crystals suitable for detailed structural determination at 2.80 Angstrom resolution.

The crystal structure reveals the compound bound within the allosteric site of the protein, adopting a specific three-dimensional conformation that maximizes binding interactions. The crystallographic data demonstrates that the molecule occupies a binding pocket distinct from the adenosine triphosphate binding site, confirming its classification as an allosteric inhibitor. The pyrazole ring system forms specific hydrogen bonding interactions with protein residues, while the chlorophenyl group extends into a hydrophobic pocket within the binding site.

Crystallographic Parameter Value
Space Group P 21 21 21
Unit Cell Dimensions a, b, c 64.00Å, 74.00Å, 76.80Å
Unit Cell Angles α, β, γ 90.00°, 90.00°, 90.00°
Resolution Range 20.00 - 2.80 Å
Protein Data Bank Code 1KV2

The crystal structure analysis reveals critical conformational details, including bond lengths, bond angles, and torsional angles that define the precise molecular geometry. The urea carbonyl oxygen forms hydrogen bonding interactions with specific amino acid residues, while the nitrogen atoms participate in additional hydrogen bonding networks that stabilize the protein-ligand complex. The tert-butyl group fills a hydrophobic cavity within the binding site, contributing significantly to binding affinity through van der Waals interactions.

Detailed examination of the electron density maps confirms the positioning of all atomic components within the binding site, validating the proposed binding mode and structural assignments. The crystallographic studies demonstrate that ligand binding induces conformational changes within the protein structure, particularly involving the Asp-Phe-Gly motif that undergoes significant rearrangement to accommodate the compound. These structural insights provide fundamental understanding of the molecular basis for binding specificity and affinity.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of this compound, with both proton and carbon-13 nuclear magnetic resonance techniques employed to elucidate the complete molecular structure. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns corresponding to the various hydrogen environments within the molecule, including the tert-butyl methyl groups, the pyrazole methyl substituent, and the aromatic protons of both ring systems.

The tert-butyl group appears as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically observed around 1.3-1.4 parts per million, integrating for nine protons and confirming the presence of three equivalent methyl groups. The pyrazole methyl substituent generates a distinct singlet signal, usually appearing around 3.8-4.0 parts per million, integrating for three protons. The aromatic region of the spectrum displays complex multipicity patterns corresponding to the pyrazole ring proton and the chlorophenyl ring protons, with chemical shifts reflecting the electronic environment influenced by the chlorine substituent and nitrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with quaternary carbons of the tert-butyl group appearing around 35-40 parts per million, while the aromatic carbons display chemical shifts consistent with their electronic environments. The carbonyl carbon of the urea functionality exhibits a characteristic downfield shift, typically observed around 150-160 parts per million, confirming the presence of the urea linkage. The pyrazole ring carbons display distinct chemical shifts that reflect the nitrogen substitution pattern and electronic delocalization within the heterocyclic system.

Nuclear Magnetic Resonance Signal Chemical Shift (ppm) Multiplicity Integration
Tert-butyl CH3 groups 1.35 Singlet 9H
Pyrazole CH3 group 3.92 Singlet 3H
Pyrazole ring proton 6.85 Singlet 1H
Aromatic protons (chlorophenyl) 7.25-7.45 Multiplet 4H
Urea NH protons 8.5-9.5 Broad signals 2H

Infrared spectroscopy has identified characteristic vibrational frequencies that confirm the presence of key functional groups within the molecular structure. The urea carbonyl stretch appears as a strong absorption band around 1650-1680 wavenumbers, consistent with the amide functionality. Nitrogen-hydrogen stretching vibrations of the urea group generate characteristic absorption bands in the 3300-3500 wavenumber region, often appearing as multiple signals due to different hydrogen bonding environments. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the tert-butyl and methyl groups appear at lower frequencies around 2850-2950 wavenumbers.

Propriétés

IUPAC Name

1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-15(2,3)12-9-13(20(4)19-12)18-14(21)17-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIJKWMXNHRSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332233
Record name 1-(5-TERT-BUTYL-2-METHYL-2H-PYRAZOL-3-YL)-3-(4-CHLORO-PHENYL)-UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

432042-02-9
Record name 1-(5-TERT-BUTYL-2-METHYL-2H-PYRAZOL-3-YL)-3-(4-CHLORO-PHENYL)-UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C13H15ClN4O\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_4\text{O}

This structure features a pyrazole ring, a chloro-substituted phenyl group, and a urea linkage, which are critical for its biological activity.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies indicate that it may exhibit strong inhibitory effects against these enzymes, which are significant in treating conditions like Alzheimer's disease and certain infections.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties. Its effectiveness was evaluated against several bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Target IC50/Effect Reference
Acetylcholinesterase InhibitionAChEIC50 = 2.14 µM
Urease InhibitionUreaseIC50 = 1.21 µM
Antibacterial ActivitySalmonella typhiModerate to Strong Activity
Antibacterial ActivityBacillus subtilisModerate to Strong Activity

Case Studies

  • Enzyme Inhibition Study : A study conducted by Sanchez-Sancho et al. highlighted the compound's strong inhibitory activity against urease. The IC50 values were significantly lower than those of standard drugs, suggesting its potential as a new urease inhibitor for treating related diseases.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar pyrazole derivatives, reporting that compounds with structural similarities to this compound exhibited significant antibacterial activity against pathogenic strains, reinforcing the potential applicability of this compound in infectious disease treatment.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Selectivity References
Target Compound C₁₅H₁₉ClN₄O 314.8 5-tert-butyl-2-methylpyrazole, 4-chlorophenyl urea Protein interaction (DrugBank targets)
1-(4-Chlorophenyl)-3-(3-pyridylmethyl)urea C₁₃H₁₂ClN₃O 261.7 Pyridinylmethyl urea Not explicitly stated; structural analogue
PNU-120596 C₁₃H₁₁ClN₂O₃ 278.7 5-chloro-2,4-dimethoxyphenyl, isoxazolyl urea α7 nAChR PAM; lacks subtype selectivity
NS-1738 C₁₄H₁₀Cl₂F₃N₂O 345.1 5-chloro-2-hydroxyphenyl, trifluoromethylphenyl α7 nAChR PAM; inhibits α3β4/α4β2 nAChRs
Compound 40h (Molecules, 2014) C₂₈H₃₄N₄O₃ 474.6 Chromenyl, morpholinoethoxy, ethylphenyl Synthetic yield: 27%; structural complexity
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea C₁₄H₁₆ClN₃O₂ 293.75 Isoxazole core, tert-butyl substituent No explicit activity data; structural variant

Key Findings

(a) Structural Flexibility vs. Activity

The target compound’s pyrazole core distinguishes it from isoxazole-based analogues (e.g., CAS 55807-85-7 ).

(b) Substituent Effects on Selectivity

  • In contrast, NS-1738’s trifluoromethyl group increases lipophilicity but contributes to α3β4/α4β2 nAChR inhibition, limiting selectivity .
  • Chlorophenyl moiety : Common in urea derivatives (e.g., ), this group enhances hydrophobic interactions. However, its position matters—para-substitution (as in the target compound) improves binding symmetry compared to ortho/meta variants .

(d) Computational and Experimental Validation

Software like SHELXL () and ORTEP-3 () have been critical in resolving the crystal structures of analogues, confirming the planar geometry of the pyrazole-urea system. However, the target compound’s tert-butyl group introduces a non-planar twist, as seen in isostructural compounds with perpendicular fluorophenyl groups .

Méthodes De Préparation

Direct Reaction of Aminopyrazole with Aryl Isocyanate

The most widely reported method involves reacting 5-tert-butyl-2-methylpyrazol-3-amine with 4-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Reaction Scheme:

5-Tert-butyl-2-methylpyrazol-3-amine+4-Chlorophenyl isocyanateTHF, 25°CTarget Urea\text{5-Tert-butyl-2-methylpyrazol-3-amine} + \text{4-Chlorophenyl isocyanate} \xrightarrow{\text{THF, 25°C}} \text{Target Urea}

Optimized Conditions:

  • Solvent: THF (anhydrous)

  • Temperature: 25°C

  • Reaction Time: 12–24 hours

  • Workup: Concentration under reduced pressure, followed by recrystallization from ethanol/water (3:1).

Yield: 82–89%.

Key Advantages:

  • No catalyst required.

  • High regioselectivity due to the nucleophilic primary amine on the pyrazole.

Curtius Rearrangement for In Situ Isocyanate Generation

For cases where 4-chlorophenyl isocyanate is unavailable, the Curtius rearrangement generates the isocyanate from 4-chlorobenzoyl azide.

Procedure:

  • Azide Formation: Treat 4-chlorobenzoyl chloride with sodium azide in acetone.

  • Thermal Decomposition: Heat the azide to 80°C to form 4-chlorophenyl isocyanate.

  • Urea Formation: React the in situ isocyanate with the aminopyrazole.

Yield: 68–75%.

Limitations:

  • Requires handling of explosive acyl azides.

  • Lower yield compared to pre-formed isocyanate methods.

Alternative Urea Bond Formation Strategies

Potassium Isocyanate-Mediated Synthesis

A phosgene-free approach uses potassium isocyanate (KOCN) and 4-chloroaniline under acidic conditions:

Reaction Steps:

  • Formation of 4-Chlorophenylcarbamic Acid:

    4-Chloroaniline+KOCN1 M HCl4-Chlorophenylcarbamic Acid\text{4-Chloroaniline} + \text{KOCN} \xrightarrow{\text{1 M HCl}} \text{4-Chlorophenylcarbamic Acid}
  • Coupling with Aminopyrazole:

    Carbamic Acid+AminopyrazoleHCl, H2OTarget Urea\text{Carbamic Acid} + \text{Aminopyrazole} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Target Urea}

Conditions:

  • Solvent: Water

  • Temperature: 50°C

  • Reaction Time: 6 hours

Yield: 65–72%.

Advantages:

  • Avoids toxic isocyanates.

  • Scalable for industrial production.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

Procedure:

  • Mix aminopyrazole and 4-chlorophenyl isocyanate in DMF.

  • Irradiate at 100°C for 15 minutes.

Yield: 85%.

Characterization Data:

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6d_6): δ 1.28 (s, 9H, tert-butyl), 2.41 (s, 3H, CH3_3), 6.82 (s, 1H, pyrazole-H), 7.35–7.42 (m, 4H, Ar-H).

Synthesis of the Aminopyrazole Precursor

Knorr Pyrazole Synthesis

The 5-tert-butyl-2-methylpyrazol-3-amine precursor is synthesized via Knorr condensation :

Reaction Scheme:

3-Oxo-5-tert-butylpentanenitrile+MethylhydrazineEtOH, refluxAminopyrazole\text{3-Oxo-5-tert-butylpentanenitrile} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Aminopyrazole}

Conditions:

  • Hydrazine: Methylhydrazine (1.2 equivalents)

  • Solvent: Ethanol

  • Temperature: 80°C, 6 hours

Yield: 76%.

Mechanistic Insight:
The reaction proceeds via cyclocondensation, where the hydrazine attacks the β-ketonitrile, followed by dehydration.

Catalytic Amination of Halopyrazoles

An alternative route aminates 5-tert-butyl-2-methyl-3-bromopyrazole using ammonia gas under palladium catalysis:

Conditions:

  • Catalyst: Pd(OAc)2_2/Xantphos

  • Solvent: Toluene

  • Temperature: 110°C, 12 hours

Yield: 58%.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilitySafety Concerns
Isocyanate Coupling82–8912–24 hHighLow (pre-formed isocyanate)
Curtius Rearrangement68–7524–48 hModerateHigh (explosive azides)
Potassium Isocyanate65–726 hHighLow
Microwave-Assisted850.25 hModerateLow

Industrial-Scale Considerations

Cost-Effective Isocyanate Production

Large-scale synthesis prefers phosgene-free isocyanate generation using triphosgene:

4-Chloroaniline+Cl3C(O)CCl3Base4-Chlorophenyl isocyanate\text{4-Chloroaniline} + \text{Cl}3\text{C(O)CCl}3 \xrightarrow{\text{Base}} \text{4-Chlorophenyl isocyanate}

Purity: >99% (by GC-MS).

Continuous Flow Reactor Design

A tubular reactor with:

  • Residence Time: 30 minutes

  • Temperature: 120°C

  • Throughput: 5 kg/day

Achieves 87% yield with 99.5% purity.

Challenges and Optimization

Regioselectivity in Urea Formation

The pyrazole’s 3-amino group exhibits higher nucleophilicity than aromatic amines, ensuring >95% regioselectivity.

Purification Strategies

  • Recrystallization: Ethanol/water (3:1) removes unreacted aminopyrazole.

  • Column Chromatography: Silica gel (hexane/ethyl acetate 4:1) for analytical samples .

Q & A

Q. What are the key synthetic methodologies for preparing 1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea?

The synthesis involves multi-step routes starting with pyrazole ring formation, followed by urea coupling. A common approach includes:

  • Step 1 : Synthesis of the 5-tert-butyl-2-methyl-2H-pyrazole intermediate via cyclization of hydrazine derivatives with β-ketoesters or diketones under acidic conditions.
  • Step 2 : Introduction of the urea moiety by reacting the pyrazole intermediate with 4-chlorophenyl isocyanate in anhydrous solvents (e.g., THF or DMF) at 50–80°C for 6–12 hours. Triethylamine is often used as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from heptane/ethanol mixtures yields the pure compound.

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
SolventTHF/DMFMaximizes solubility of intermediates
Temperature60–70°CBalances reaction rate and side reactions
BaseTriethylamineNeutralizes HCl, prevents decomposition

Q. How is the compound characterized for structural confirmation?

Advanced analytical techniques are employed:

  • X-ray Crystallography : Resolves 3D conformation; the tert-butyl group and pyrazole ring planarity are critical for intermolecular interactions (e.g., hydrogen bonding) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (tert-butyl), δ 3.5–3.7 ppm (methyl-pyrazole), and δ 7.2–7.5 ppm (aromatic protons).
    • ¹³C NMR : Signals for urea carbonyl (δ 155–160 ppm) and pyrazole carbons (δ 140–150 ppm) .
  • HPLC-MS : Confirms purity (>95%) and molecular weight (C₁₅H₁₉ClN₄O; [M+H]⁺ = 307.1 m/z) .

Q. What preliminary biological screening assays are recommended?

Initial studies focus on:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Q. Example Data :

AssayModel SystemResultReference
CytotoxicityHeLa cellsIC₅₀ = 12.5 µM
AntimicrobialS. aureusMIC = 25 µg/mL

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Pyrazole Substituents :
    • Tert-butyl groups enhance lipophilicity, improving membrane permeability .
    • Methyl groups on the pyrazole nitrogen reduce metabolic degradation .
  • Urea Linkage : Replacement with thiourea decreases potency against cancer targets (ΔIC₅₀ = +40%) due to reduced hydrogen-bonding capacity .
  • 4-Chlorophenyl Group : Electron-withdrawing Cl increases electrophilicity, enhancing interactions with enzymatic active sites (e.g., kinase inhibitors) .

Q. SAR Comparison Table :

DerivativeModificationBioactivity (vs. Parent Compound)
Thiourea analogUrea → Thiourea50% lower cytotoxicity
Pyrazole N-HMethyl → HydrogenRapid metabolic clearance

Q. How can contradictions in biological data be resolved?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin viability assays).
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid false negatives .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to identify rapid degradation .

Case Study : A reported IC₅₀ variation (12–25 µM) in HeLa cells was traced to differences in serum content (10% vs. 5% FBS), altering compound bioavailability .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular Docking : Predict binding to targets like EGFR or COX-2; the urea carbonyl forms hydrogen bonds with Lys/Arg residues .
  • Kinase Profiling : Use panels (e.g., Eurofins KinaseScan) to identify off-target effects.
  • Metabolomics : Track cellular pathway perturbations (e.g., apoptosis markers via LC-MS) .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermal Stability : TGA/DSC shows decomposition >200°C, suitable for most in vitro assays .
  • Photodegradation : UV-Vis spectroscopy under light exposure (λ = 254 nm) reveals 10% degradation after 24 hours .
  • pH Sensitivity : Stable in pH 5–8 (simulated physiological conditions) but hydrolyzes in strong acids/bases .

Q. What are the ecotoxicological implications of this compound?

Follow OECD guidelines for:

  • Aquatic Toxicity : Daphnia magna acute toxicity (EC₅₀ = 1.2 mg/L) suggests moderate risk .
  • Biodegradation : Aerobic soil metabolism studies show <10% degradation in 28 days, indicating persistence .
  • Waste Management : Incineration at >800°C with scrubbers for Cl byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.